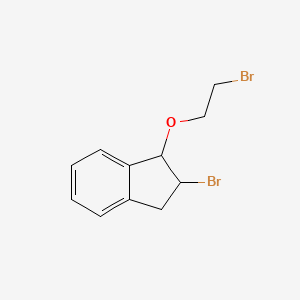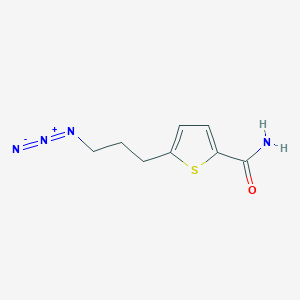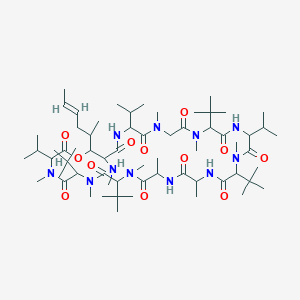![molecular formula C16H21N3O3 B14149522 3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 326034-30-4](/img/structure/B14149522.png)
3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a complex organic compound that features a trimethoxyphenyl group and a triazoloazepine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves the reaction of 3,4,5-trimethoxybenzylamine with appropriate azepine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response . The triazoloazepine moiety may also interact with other cellular pathways, contributing to its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
Triazoloazepine derivatives: Compounds with similar triazoloazepine structures may have comparable chemical properties and reactivity.
Uniqueness
3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is unique due to the combination of the trimethoxyphenyl group and the triazoloazepine ring system.
Propiedades
Número CAS |
326034-30-4 |
|---|---|
Fórmula molecular |
C16H21N3O3 |
Peso molecular |
303.36 g/mol |
Nombre IUPAC |
3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
InChI |
InChI=1S/C16H21N3O3/c1-20-12-9-11(10-13(21-2)15(12)22-3)16-18-17-14-7-5-4-6-8-19(14)16/h9-10H,4-8H2,1-3H3 |
Clave InChI |
OBJZSFBPDCYSNJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2CCCCC3 |
Solubilidad |
33.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B14149439.png)

![1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14149448.png)

![5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine](/img/structure/B14149461.png)




![3-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14149523.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B14149527.png)
![N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide](/img/structure/B14149534.png)

![5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14149541.png)
